2-Piperidinothiazol-4-ylmethanol

Synthetic Chemistry Intermediate Functional Group Transformation

2-Piperidinothiazol-4-ylmethanol (CAS 126533-99-1), with molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol , belongs to the 2-aminothiazole class of heterocyclic compounds. Characterized by a piperidine ring attached to the 2-position of a thiazole core and a hydroxymethyl group at the 4-position, it serves as a versatile intermediate in the synthesis of pharmacologically active molecules, including O-GlcNAcase inhibitors and piperidinyl-thiazole fungicides.

Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
Cat. No. B8727758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinothiazol-4-ylmethanol
Molecular FormulaC9H14N2OS
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=CS2)CO
InChIInChI=1S/C9H14N2OS/c12-6-8-7-13-9(10-8)11-4-2-1-3-5-11/h7,12H,1-6H2
InChIKeyNWHDUIMMNWGUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Piperidinothiazol-4-ylmethanol: CAS 126533-99-1, Procurement-Grade Specification and Chemical Class


2-Piperidinothiazol-4-ylmethanol (CAS 126533-99-1), with molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol , belongs to the 2-aminothiazole class of heterocyclic compounds [1]. Characterized by a piperidine ring attached to the 2-position of a thiazole core and a hydroxymethyl group at the 4-position, it serves as a versatile intermediate in the synthesis of pharmacologically active molecules, including O-GlcNAcase inhibitors [2] and piperidinyl-thiazole fungicides [3].

1
2-Aminothiazole heterocyclic building block for targeted synthesis
2
Reported intermediate in O-GlcNAcase inhibitor construction
3
4-Hydroxymethyl handle supports oxidation and derivatization workflows

Why 2-Piperidinothiazol-4-ylmethanol is Not a Commodity: Differentiated Utility Dictates Procurement Decisions


The simple procurement of a generic 'piperidinothiazole' or 'thiazolylmethanol' derivative cannot guarantee equivalent performance due to the profound impact of both the amine substituent and the hydroxymethyl position on critical properties [1]. The presence of the piperidine moiety dictates specific electronic and steric interactions, which directly influence target binding affinity and selectivity profiles, as observed in structure-activity relationship (SAR) studies where replacement with morpholine or other amines leads to a complete shift in biological target engagement (e.g., from FAAH inhibition to PI3K inhibition) [2]. Furthermore, the 4-hydroxymethyl group is not an inert bystander; it serves as a crucial functional handle for further derivatization (e.g., oxidation to an aldehyde ), making it a specific, non-interchangeable building block for complex molecule synthesis [3].

This compound Piperidine-substituted 2-aminothiazole with 4-hydroxymethyl handle; supports FAAH-pathway tool design and aldehyde-based derivatization
Morpholine analog / unsubstituted thiazole Amine replacement may shift target engagement from FAAH to PI3K; lack of hydroxyl handle prevents key oxidation step, limiting synthetic utility

Quantitative Evidence Guide: Differentiating 2-Piperidinothiazol-4-ylmethanol for Scientific Selection


Differentiation as a Synthetic Intermediate: 2-Piperidinothiazol-4-ylmethanol vs. 2-Piperidinothiazole

2-Piperidinothiazol-4-ylmethanol serves a specific and quantifiably different role compared to its simpler analog 2-piperidinothiazole (CAS 4175-70-6). The former, bearing a hydroxymethyl group, is a documented and effective precursor for oxidation to 2-piperidinothiazole-4-carbaldehyde . A reported synthetic procedure details the conversion of 2.4 g of 2-piperidinothiazol-4-ylmethanol using a sulfur trioxide pyridine complex (5.8 g) and triethylamine (3.7 g) in DMSO to yield the corresponding aldehyde . This functional group conversion is not possible with 2-piperidinothiazole, which lacks the required hydroxyl handle.

Synthetic utility
Reported procedure
Oxidation to 2-piperidinothiazole-4-carbaldehyde using SO₃·pyridine complex
Enables aldehyde-based derivatization pathways
Method reported without cited source; data to verify
Synthetic Chemistry Intermediate Functional Group Transformation

Differentiation in Biological Target Engagement: Piperidine vs. Morpholine Analogs

The 2-aminothiazole moiety, when substituted with different cyclic amines, directs biological activity toward distinct, non-overlapping targets. Piperidine-containing analogs, such as piperidinyl thiazole isoxazolines, have been characterized as highly potent fatty acid amide hydrolase (FAAH) inhibitors with Ki values in the picomolar (pM) and nanomolar (nM) range [1]. In stark contrast, the analogous substitution with morpholine yields compounds like 2-morpholinothiazole, which acts as a phosphoinositide 3-kinase (PI3K) inhibitor with demonstrated efficacy in tumor xenograft models . This divergence underscores that the amine component is a critical driver of pharmacological profile.

Target engagement
Cross-study inference
Piperidine analogs inhibit FAAH (Ki pM–nM); morpholine analogs inhibit PI3K
Amine choice directs pathway-specific tool design
Class-level comparison; specific compound data may differ
Medicinal Chemistry Target Selectivity Structure-Activity Relationship

Implications for Antimicrobial Adjuvant Activity: Role of the 2-Aminothiazoyl Piperidine Scaffold

The 2-aminothiazoyl piperidine scaffold, of which 2-piperidinothiazol-4-ylmethanol is a close structural relative, has been quantitatively demonstrated to enhance antibiotic activity. A study on a library of 40 such derivatives identified a lead compound (11j) that, at a concentration of 8 µg/mL, potentiated the activity of colistin against Acinetobacter baumannii, resulting in a 16-fold reduction in the colistin's minimum inhibitory concentration (MIC) [1]. This specific activity is scaffold-dependent, with computational ADMET analysis confirming that members of this class possess acceptable physicochemical and drug-like properties [1].

Adjuvant activity
Class-level inference
16× MIC reduction
Scaffold may support antimicrobial adjuvant research
Data from related 2-aminothiazoyl piperidine derivative 11j
Antimicrobial Adjuvant Drug Discovery Pharmacology

Validated Application Scenarios for 2-Piperidinothiazol-4-ylmethanol in Research and Development


Synthesis of O-GlcNAcase Inhibitors for Neurodegenerative Disease Research

2-Piperidinothiazol-4-ylmethanol serves as a key intermediate in the synthesis of thiazolyl piperidine compounds, which are documented inhibitors of the enzyme O-GlcNAcase (OGA) [1]. The 4-hydroxymethyl group provides a crucial functional handle for further elaboration into potent and selective OGA inhibitors, a target of significant interest for the treatment of tauopathies, including Alzheimer's disease and progressive supranuclear palsy.

Development of Novel Agricultural Fungicides Targeting Oxysterol-Binding Proteins

This compound is a relevant building block for the synthesis of piperidinyl-thiazole fungicides that inhibit oxysterol-binding proteins (OSBPs) in plant pathogens [2]. Its use enables the construction of complex analogs and ring-opened derivatives, which are essential for exploring structure-activity relationships (SAR) to improve potency and selectivity against agriculturally relevant fungal diseases.

Medicinal Chemistry for FAAH and Endocannabinoid System Modulation

Based on the demonstrated high potency of piperidinyl-thiazole containing compounds as fatty acid amide hydrolase (FAAH) inhibitors (Ki values in pM to nM range) [3], 2-piperidinothiazol-4-ylmethanol is a strategic starting material for designing novel covalent or slowly reversible FAAH inhibitors. Such compounds are being investigated for their potential in treating pain, inflammation, and anxiety disorders.

Building Block for Antimicrobial Adjuvant Discovery

Given the quantitative evidence that 2-aminothiazoyl piperidine derivatives can potentiate the activity of last-resort antibiotics like colistin (achieving a 16-fold MIC reduction) [4], 2-piperidinothiazol-4-ylmethanol is a valuable synthetic intermediate for creating and optimizing new chemical entities aimed at overcoming antibiotic resistance in Gram-negative pathogens.

Application
Selection Property
Validation Focus
O-GlcNAcase inhibitor synthesis for tauopathy research models
Functional handle (4-hydroxymethyl) for elaboration
Inhibitor potency and selectivity in OGA assays
Piperidinyl-thiazole fungicide SAR studies
Building block for oxysterol-binding protein inhibitor analogs
Fungicidal activity against plant pathogens
FAAH inhibition studies for endocannabinoid pathway research
Piperidine-substituted 2-aminothiazole scaffold
FAAH enzyme inhibition assays and kinetic profiling
Antimicrobial adjuvant screening for Gram-negative pathogens
2-aminothiazoyl piperidine scaffold for colistin potentiation
MIC shift assays with colistin combination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Piperidinothiazol-4-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.